An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the activities of structurally related compounds.
Core Properties and Physicochemical Data
Table 1: Physicochemical Properties of 2,3-dihydrobenzofuran-5-ylacetic acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | - |
| Molecular Weight | 178.18 g/mol | - |
| Melting Point | 96-98 °C | [1] |
Table 2: Calculated and Estimated Physicochemical Properties of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
| Property | Value (Calculated/Estimated) | Notes |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar methyl esters |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Based on related structures |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low solubility in water. | General solubility of methyl esters |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate can be achieved through a two-step process starting from 2,3-dihydrobenzofuran. The first step involves the synthesis of the key intermediate, 2,3-dihydrobenzofuran-5-ylacetic acid, followed by its esterification to the final methyl ester.
Step 1: Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid
A detailed protocol for the synthesis of the carboxylic acid precursor has been described. One established method involves a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.
Experimental Protocol:
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Friedel-Crafts Acylation:
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To a cooled (0 °C) suspension of aluminum trichloride (2.40 mol) in dichloromethane (1800 g), monoethyl oxalyl chloride (1.83 mol) is added dropwise, maintaining the temperature below 10 °C.
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The mixture is stirred for 1 hour, and then 2,3-dihydrobenzofuran (1.66 mol) is added dropwise at a temperature between 10 and 20 °C.
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The reaction is allowed to proceed at room temperature overnight.
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Upon completion, the reaction mixture is poured into ice water (1800 g), stirred, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the acylated product.
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Hydrolysis and Reduction (Wolff-Kishner-Huang Minlon):
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The acylated intermediate is hydrolyzed to the corresponding α-keto acid sodium salt.
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This salt is then subjected to a Wolff-Kishner-Huang Minlon reaction to reduce the carbonyl group to a methylene group, yielding the sodium salt of 2,3-dihydrobenzofuran-5-ylacetic acid.
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Acidification of the sodium salt precipitates the desired 2,3-dihydrobenzofuran-5-ylacetic acid. The product can be recrystallized from a suitable solvent system like acetone/hexane to yield the pure acid with a melting point of 96-98 °C.[1]
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Step 2: Esterification to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
The final product is obtained through a standard Fischer esterification of the synthesized carboxylic acid.
Experimental Protocol:
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To a solution of 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate.
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The crude product can be purified by column chromatography on silica gel to obtain the final product.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, the benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds. Derivatives of these ring systems have demonstrated a wide range of pharmacological properties, suggesting that the title compound could be a valuable subject for biological screening.
Published research on related structures has highlighted several key areas of bioactivity:
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Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds with potent activity against various bacterial and fungal strains.
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Anti-inflammatory Activity: Several natural and synthetic benzofuran derivatives have shown significant anti-inflammatory properties.
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Anticancer Activity: The 2,3-dihydrobenzofuran-3-ylacetic acid scaffold and its analogues have been investigated for their potential as anticancer agents.[2]
Given these precedents, Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate represents a promising candidate for screening in assays related to these therapeutic areas. Further research could involve derivatization of the acetate moiety to explore structure-activity relationships.
Visualizations
Synthesis Workflow
The logical flow of the synthesis from the starting material to the final product is illustrated below.
Caption: Synthetic pathway to the target compound.
Potential Areas of Biological Investigation
The following diagram illustrates the potential biological activities of the target compound based on the known activities of its structural class.
Caption: Potential biological activities for screening.
